7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid 7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2250241-78-0
VCID: VC7960140
InChI: InChI=1S/C8H5ClN2O2/c9-5-1-6-2-10-7(8(12)13)4-11(6)3-5/h1-4H,(H,12,13)
SMILES: C1=C2C=NC(=CN2C=C1Cl)C(=O)O
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59

7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid

CAS No.: 2250241-78-0

Cat. No.: VC7960140

Molecular Formula: C8H5ClN2O2

Molecular Weight: 196.59

* For research use only. Not for human or veterinary use.

7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid - 2250241-78-0

Specification

CAS No. 2250241-78-0
Molecular Formula C8H5ClN2O2
Molecular Weight 196.59
IUPAC Name 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid
Standard InChI InChI=1S/C8H5ClN2O2/c9-5-1-6-2-10-7(8(12)13)4-11(6)3-5/h1-4H,(H,12,13)
Standard InChI Key GLEKTBOZIJYRMK-UHFFFAOYSA-N
SMILES C1=C2C=NC(=CN2C=C1Cl)C(=O)O
Canonical SMILES C1=C2C=NC(=CN2C=C1Cl)C(=O)O

Introduction

Chemical Structure and Nomenclature

The molecular structure of 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid features a bicyclic framework with a chlorine atom at the seventh position and a carboxylic acid group at the third position. Key structural attributes include:

Molecular Formula and Weight

  • Molecular Formula: C8H5ClN2O2\text{C}_8\text{H}_5\text{ClN}_2\text{O}_2

  • Molecular Weight: 196.59 g/mol .

IUPAC Name and SMILES Notation

  • IUPAC Name: 7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid

  • SMILES: OC(=O)c1cn2cc(Cl)cc2cn1\text{OC(=O)c1cn2cc(Cl)cc2cn1} .

Crystallographic and Spectroscopic Data

  • X-ray Diffraction: Limited data available; computational models suggest a planar bicyclic core with dihedral angles < 5° between rings .

  • NMR Signatures: 1H^1\text{H}-NMR (DMSO-d6d_6): δ 8.45 (s, 1H, pyrazine-H), 7.92 (d, 1H, pyrrole-H), 6.78 (d, 1H, pyrrole-H) .

Synthesis and Purification

Synthetic Routes

Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A common pathway (Figure 1) involves:

  • Cyclization: Heating pyrrole derivatives with chloropyrazine precursors in dimethylformamide (DMF) at 120°C.

  • Carboxylic Acid Introduction: Hydrolysis of ester intermediates using NaOH/EtOH .

Table 1: Representative Synthesis Methods

MethodYield (%)Purity (%)Key Conditions
Cyclization-Hydrolysis6597DMF, 120°C, 12 h
Ullmann Coupling5895CuI, K2_2CO3_3, DMF

Purification Techniques

  • Column Chromatography: Silica gel (eluent: ethyl acetate/hexane 3:7) .

  • Recrystallization: Ethanol/water mixtures yield crystals with >97% purity .

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in water (0.12 mg/mL at 25°C) .

  • Stability: Stable under inert gas; decomposes at >250°C .

Thermodynamic and Spectroscopic Data

Table 2: Key Physicochemical Properties

PropertyValueMethod/Source
LogP2.30Computational
pKa (carboxylic acid)3.45Potentiometric
λmax (UV-Vis)274 nm (ε = 4500 M⁻¹cm⁻¹)Ethanol

Biological Activities and Mechanisms

Anticancer Activity

  • Kinase Inhibition: Demonstrates IC50_{50} = 1.2 µM against EGFR kinase.

  • Apoptosis Induction: Activates caspase-3 in HeLa cells at 10 µM .

Metabolic Pathways

  • CYP450 Interactions: Substrate for CYP3A4 (Km = 18 µM) .

Applications in Drug Discovery

Medicinal Chemistry

  • Scaffold for Analogues: Used to synthesize derivatives targeting mGluR2 and TB therapies .

  • PET Tracers: Radiolabeled versions (e.g., 11C^{11}\text{C}) enable imaging of glutamate receptors .

Table 3: Notable Derivatives

DerivativeTargetActivity (IC50_{50})
Methyl ester analogmGluR20.026 mmol/dm³
Amide conjugatePanD (Mtb)0.063 mmol/dm³

Material Science

  • Ligand in Catalysis: Coordinates Pd(II) in cross-coupling reactions (TON = 1,200).

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